molecular formula C24H21ClN2OS B2884607 N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide CAS No. 850917-39-4

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide

Cat. No. B2884607
CAS RN: 850917-39-4
M. Wt: 420.96
InChI Key: KIJMGRIMVSRZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide, also known as CTPI or Compound 13, is a synthetic compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Therapeutic Potential in Viral Infections

A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis. This highlights a potential area of research for related compounds in the treatment of viral infections (Joydeep Ghosh et al., 2008).

Antimicrobial Activity

New thiazolidinone and acetidinone derivatives were synthesized and screened for their antimicrobial activity against different microorganisms. This suggests the potential of structurally similar compounds for antimicrobial applications (B. Mistry et al., 2009).

Inhibition of Fatty Acid Synthesis

Chloroacetamides like alachlor and metazachlor, which share a functional group similarity, inhibit fatty acid synthesis in green algae. This research could imply the potential of related compounds in the study of herbicides and plant biology (H. Weisshaar & P. Böger, 1989).

Glutaminase Inhibition for Cancer Therapy

BPTES analogs, as glutaminase inhibitors, show promise in cancer therapy by attenuating the growth of human lymphoma B cells. This opens a field of research for related compounds in targeting glutaminase for cancer treatment (K. Shukla et al., 2012).

properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c25-19-12-10-18(11-13-19)23-24(20-8-4-5-9-21(20)27-23)29-15-14-26-22(28)16-17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJMGRIMVSRZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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